

In-Depth Technical Guide: Chemical Properties of PFI-3 (PF-06687252)

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Compound of Interest

Compound Name: PFI-3

Cat. No.: B1574286

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-3 (also known as PF-06687252) is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically showing high affinity for the bromodomains of SMARCA2, SMARCA4, and PBRM1. By inhibiting these key epigenetic readers, **PFI-3** disrupts the chromatin binding of the SWI/SNF complex, thereby modulating gene expression and sensitizing cancer cells to DNA-damaging agents. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **PFI-3**, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Chemical Properties and Quantitative Data

PFI-3 is a synthetic organic molecule designed for high-affinity binding to the acetyl-lysine binding pockets of specific bromodomains. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	(2E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Molecular Formula	C ₁₉ H ₁₉ N ₃ O ₂
Molecular Weight	321.37 g/mol
CAS Number	1819363-80-8
Appearance	Crystalline solid
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM with warming)[1]

Binding Affinity and Selectivity

PFI-3 exhibits high selectivity for the bromodomains of the SWI/SNF complex subunits SMARCA2, SMARCA4, and PBRM1. The following table summarizes the available quantitative data on its binding affinity.

Target Bromodomain	Assay Type	Value (nM)
SMARCA2/4	Kd (BROMOscan)	55 - 110[2][3]
SMARCA2/4	Kd (ITC)	89[2][3][4]
PBRM1 (PB1)	Kd	48[1][4][5]
SMARCA4	Kd	89[1][5]

ITC: Isothermal Titration Calorimetry

A broader selectivity screening of **PFI-3** at a concentration of 2 µmol/L across 32 bromodomains confirmed its high selectivity for the intended targets with minimal off-target binding.[6]

Cellular Activity

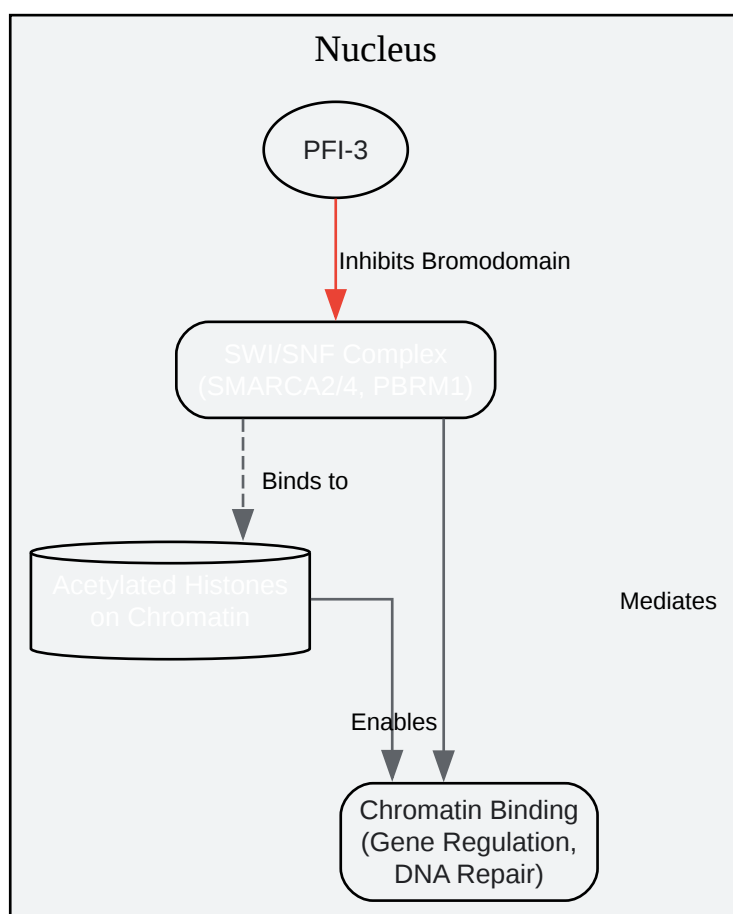
In cellular assays, **PFI-3** has been shown to displace the GFP-tagged SMARCA2 bromodomain from chromatin with an IC_{50} value of 5.78 μ M.

Mechanism of Action and Signaling Pathways

PFI-3 functions as a competitive inhibitor of the bromodomains of key SWI/SNF complex subunits. By binding to the acetyl-lysine binding pocket, **PFI-3** prevents the recognition of acetylated histone tails, which is a crucial step for the recruitment and stabilization of the SWI/SNF complex on chromatin.

Inhibition of SWI/SNF Chromatin Binding

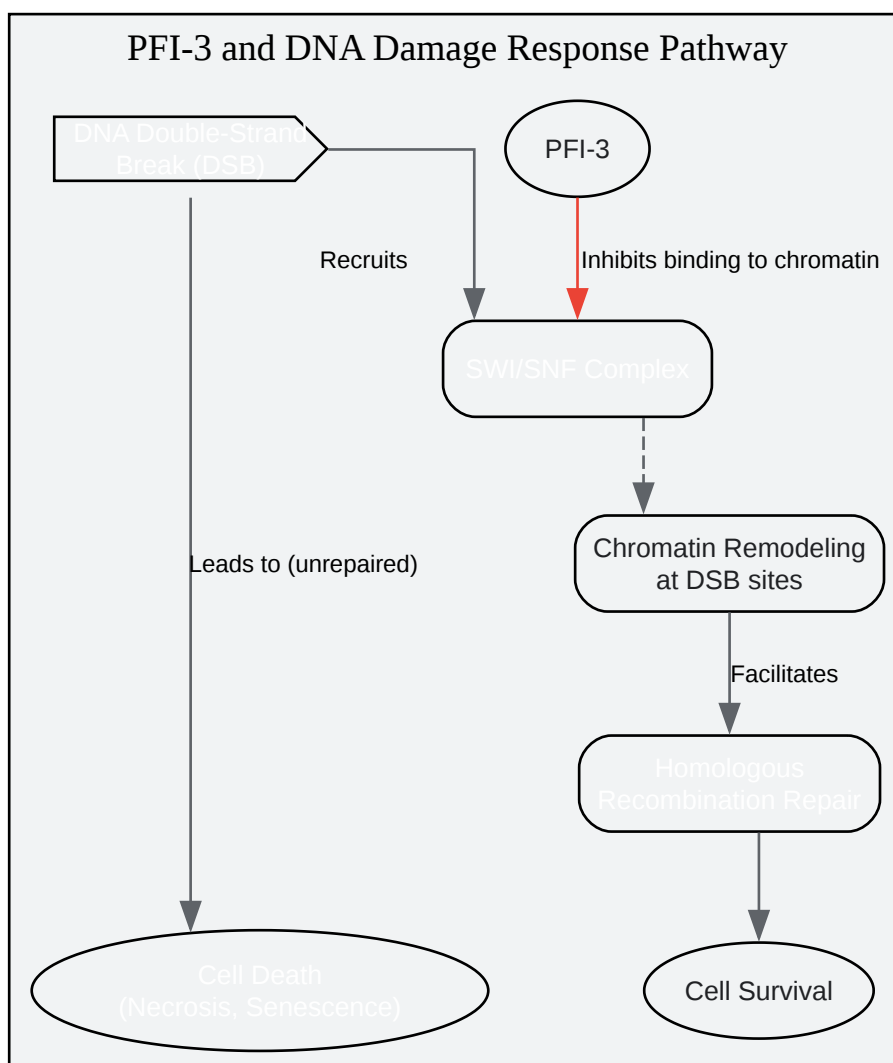
The primary mechanism of action of **PFI-3** is the disruption of the interaction between the SWI/SNF complex and chromatin. This leads to the dissociation of SWI/SNF proteins from their target genomic loci.^{[2][7]}



[Click to download full resolution via product page](#)Mechanism of **PFI-3** Inhibition of SWI/SNF Chromatin Binding.

Sensitization to DNA Damage

A significant downstream effect of **PFI-3** is the sensitization of cancer cells to DNA-damaging agents. The SWI/SNF complex plays a vital role in the DNA damage response (DDR), particularly in the repair of double-strand breaks (DSBs) through homologous recombination.[3][7] By displacing the SWI/SNF complex from chromatin, **PFI-3** impairs the cell's ability to efficiently repair DSBs, leading to an accumulation of DNA damage and subsequent cell death, primarily through necrosis and senescence.[2][7]

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PFI-3's Role in Sensitizing Cells to DNA Damage.

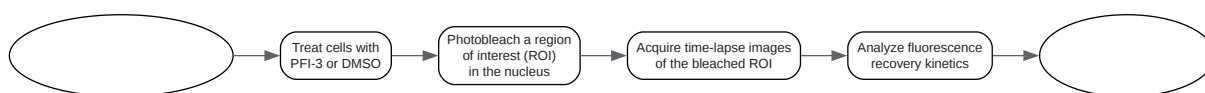
Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **PFI-3**.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This assay is used to assess the ability of **PFI-3** to displace bromodomain-containing proteins from chromatin in living cells.

Workflow:



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Fluorescence Recovery After Photobleaching (FRAP) Workflow.

Methodology:

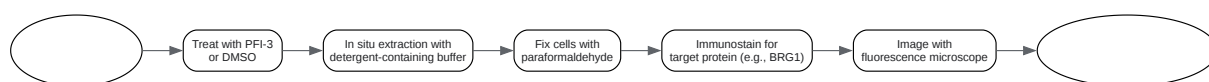
- **Cell Culture and Transfection:** U2OS cells are cultured in appropriate media and transfected with a plasmid encoding a GFP-fusion of the bromodomain of interest (e.g., SMARCA2).
- **Compound Treatment:** Cells are treated with the desired concentration of **PFI-3** or a vehicle control (DMSO) for a specified period (e.g., 2 hours).
- **Image Acquisition:** Live-cell imaging is performed using a confocal microscope equipped with an environmental chamber.
- **Photobleaching:** A high-intensity laser is used to photobleach a defined region of interest (ROI) within the nucleus.

- **Fluorescence Recovery:** Time-lapse images of the bleached ROI are acquired at regular intervals to monitor the recovery of fluorescence.
- **Data Analysis:** The fluorescence intensity in the bleached region over time is measured and normalized. The half-maximal recovery time ($t_{1/2}$) and the mobile fraction of the protein are calculated to determine the effect of **PFI-3** on protein dynamics and chromatin binding.

In Situ Cell Extraction and Immunofluorescence

This method is used to visualize the retention of endogenous proteins on chromatin after treatment with an inhibitor.

Workflow:



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